BenchChemオンラインストアへようこそ!

Bergamottin

CYP3A4 inhibition kinetics grapefruit juice-drug interaction substrate-dependent inhibition

Bergamottin is a natural linear furanocoumarin found predominantly in grapefruit juice (Citrus paradisi) and bergamot oil (Citrus bergamia), distinguished from other citrus furanocoumarins by a bulky 10-carbon geranyloxy side chain at the C-5 position. It functions as a mechanism-based inactivator and reversible inhibitor of multiple cytochrome P450 (CYP) isoforms, most notably CYP3A4, CYP1A1, CYP2C19, and CYP2C9, and is recognized as a principal mediator of the grapefruit juice–drug interaction phenomenon.

Molecular Formula C21H22O4
Molecular Weight 338.4 g/mol
Cat. No. B8058323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBergamottin
Molecular FormulaC21H22O4
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCOC1=C2C=CC(=O)OC2=CC3=C1C=CO3)C)C
InChIInChI=1S/C21H22O4/c1-14(2)5-4-6-15(3)9-11-24-21-16-7-8-20(22)25-19(16)13-18-17(21)10-12-23-18/h5,7-10,12-13H,4,6,11H2,1-3H3
InChIKeyDBMJZOMNXBSRED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bergamottin (5-Geranoxypsoralen) Procurement Guide: Verified Differentiation from Closest Furanocoumarin Analogs


Bergamottin is a natural linear furanocoumarin found predominantly in grapefruit juice (Citrus paradisi) and bergamot oil (Citrus bergamia), distinguished from other citrus furanocoumarins by a bulky 10-carbon geranyloxy side chain at the C-5 position [1]. It functions as a mechanism-based inactivator and reversible inhibitor of multiple cytochrome P450 (CYP) isoforms, most notably CYP3A4, CYP1A1, CYP2C19, and CYP2C9, and is recognized as a principal mediator of the grapefruit juice–drug interaction phenomenon [2]. Unlike its close structural analog 6′,7′-dihydroxybergamottin (DHB) or the phototoxic psoralens (5-MOP, 8-MOP), bergamottin exhibits a unique combination of substrate-dependent CYP3A4 inhibition kinetics, an absence of phototoxicity, and in vivo pharmacokinetic interaction potency that is not interchangeable with any single in-class alternative [3].

Why Bergamottin Cannot Be Replaced by 6′,7′-Dihydroxybergamottin or Bergapten in Mechanistic Studies and Assay Development


Despite sharing a common psoralen core, bergamottin (BG), 6′,7′-dihydroxybergamottin (DHB), and bergapten (5-MOP) exhibit fundamentally divergent pharmacological and toxicological profiles that preclude generic substitution. BG is a substrate-dependent CYP3A4 inhibitor whose reversible inhibitory potency varies 8-fold depending on the probe substrate used, whereas DHB acts as a substrate-independent inhibitor [1]. BG demonstrates a CYP isoform selectivity pattern biased toward CYP1A2, CYP2C9, CYP2C19, and CYP2D6 over CYP3A4, while DHB inhibits CYP3A4 and CYP1A2 with near-equivalent potency [2]. In terms of safety profiling, BG is devoid of phototoxicity at concentrations exceeding 36-fold the phototoxic threshold of 5-MOP in standardized OECD TG 432 assays [3]. In an in vivo pharmacokinetic interaction model, only BG significantly elevated nifedipine AUC (1.5-fold vs. control), while DHB and bergaptol produced no significant effect [4]. These multidimensional divergences mean that selecting DHB or bergapten for experiments designed to model the grapefruit juice effect or for CYP inhibition panels will yield quantitatively and qualitatively different outcomes.

Quantitative Differentiation Evidence: Bergamottin vs. DHB, 5-MOP, 8-MOP, and Psoralen Across Key Selection Dimensions


CYP3A4 Substrate-Dependent Reversible Inhibition: Bergamottin (Ki = 1.6 μM vs. Testosterone; Ki = 13 μM vs. Midazolam) vs. DHB (Ki ≈ 0.8 μM, Substrate-Independent)

In a direct head-to-head study using human intestinal microsomes, bergamottin (BG) exhibited pronounced substrate-dependent reversible inhibition of CYP3A4, with an 8-fold difference in Ki values depending on the probe substrate: Ki = 1.6 μM with testosterone 6β-hydroxylation versus Ki = 13 μM with midazolam 1′-hydroxylation [1]. In stark contrast, DHB displayed substrate-independent inhibition with a consistent Ki of approximately 0.8 μM across both substrate subgroups [1]. For mechanism-based inactivation, BG showed a KI of approximately 25 μM and kinact of approximately 0.35 min⁻¹, while DHB showed a KI of approximately 3 μM and kinact of 0.3–0.4 min⁻¹ [1]. In a separate study using recombinant CYP3A4, DHB inhibited with IC50 values of 0.81 μM and 1.58 μM in fluorescence-based assays, whereas bergamottin showed substantially weaker potency with an IC50 of 2.42 μM under identical assay conditions (30 min fluorescence microplate reader assay) [2].

CYP3A4 inhibition kinetics grapefruit juice-drug interaction substrate-dependent inhibition intestinal microsomes

CYP1A1 Ultra-Selectivity: Bergamottin IC50 = 0.192 μM vs. CYP1A2 IC50 = 5.077 μM, a 26-Fold Selectivity Window Not Observed with DHB

Bergamottin is a potent competitive inhibitor of CYP1A1 with an IC50 of 0.192 ± 0.029 μM and a Ki of 10.703 nM, making it one of the most potent naturally occurring CYP1A1 inhibitors identified . Critically, bergamottin demonstrates a 26.4-fold selectivity window for CYP1A1 (IC50 = 0.192 μM) over CYP1A2 (IC50 = 5.077 ± 0.31 μM), and even greater selectivity over CYP2B1 (IC50 = 9.495 ± 0.979 μM) and CYP2B2 (IC50 = 4.535 ± 0.092 μM) . By comparison, the broader CYP inhibition selectivity profiling study by Tassaneeyakul et al. demonstrated that bergamottin exhibits stronger inhibitory effects on CYP1A2, CYP2C9, CYP2C19, and CYP2D6 than on CYP3A4, a pattern not shared by DHB, which inhibits CYP3A4 and CYP1A2 at nearly equivalent potencies [1]. No equivalent CYP1A1-specific selectivity data are available for DHB in the literature, marking bergamottin's CYP1A1 potency and selectivity as a distinctive and selection-relevant attribute.

CYP1A1 competitive inhibition CYP isoform selectivity polycyclic aromatic hydrocarbon metabolism chemoprevention target

Phototoxicity Absence: Bergamottin Is Negative at >36× the Phototoxic Concentration of 5-MOP in OECD TG 432 3T3 NRU PT Assay

In a systematic head-to-head in vitro phototoxicity evaluation using the OECD Test Guideline 432 3T3 Neutral Red Uptake Phototoxicity Test, bergamottin demonstrated a complete absence of phototoxic potential, whereas the reference furocoumarins 5-methoxypsoralen (5-MOP), 8-methoxypsoralen (8-MOP), and psoralen were all unequivocally phototoxic [1]. When compared at molar-adjusted concentrations, bergamottin remained clearly negative at concentrations more than 9-fold higher than those producing phototoxicity with 8-MOP, nearly 16-fold higher than psoralen, and more than 36-fold higher than 5-MOP [1]. An earlier independent study confirmed that 5-geranoxypsoralen (bergamottin) does not strongly interact with DNA, in contrast to most furocoumarins, and produced no gross phototoxic effect in a murine model even when 8-MOP and 5-MOP plus UVA caused severe phototoxicity and near-total depletion of ATPase-stained Langerhans cells [2].

phototoxicity safety assessment furanocoumarin risk profiling OECD TG 432 cosmetic ingredient safety

In Vivo Pharmacokinetic Interaction: Only Bergamottin Significantly Elevated Nifedipine AUC (1.5-Fold vs. Control); DHB and Bergaptol Had No Significant Effect

In a critical in vivo comparative study, three purified furanocoumarin derivatives from grapefruit juice—bergamottin (BG), 6′,7′-dihydroxybergamottin (DHB), and bergaptol (BT)—were individually administered intraduodenally to rats at concentrations matching those found in grapefruit juice, followed by nifedipine (NFP) administration [1]. A significant increase in the AUC of NFP was observed only in the rats administered BG, reaching 1.5 times that of the control group, a result that was 'quite identical' to that obtained with whole grapefruit juice [1]. In striking contrast, BT and DHB had no significant effects on NFP pharmacokinetics despite DHB being the more potent CYP3A4 inhibitor in vitro (see Evidence Item 1) [1]. This apparent paradox—where the weaker in vitro CYP3A4 inhibitor produces the stronger in vivo effect—is attributed to differential microsomal protein binding; BG exhibits much greater microsomal protein binding than DHB, which influences its effective free concentration at the intestinal enzyme site [2].

grapefruit juice effect modeling in vivo pharmacokinetic interaction nifedipine bioavailability intestinal first-pass metabolism

CYP2C19 Mechanism-Based Inactivation: Bergamottin IC50 (MBI) = 0.0331 μM vs. Reversible IC50 = 0.859 μM, a 26-Fold MBI Dominance

Seki et al. (2019) systematically characterized the mode and kinetics of CYP2C19 inhibition by bergamottin (BG), DHB, and resveratrol using omeprazole as a probe substrate [1]. BG inactivated CYP2C19 via a combination of mechanism-based inhibition (MBI) and reversible inhibition, but the concentration required for 50% inhibition was 26-fold higher for the reversible component (IC50 = 0.859 μM) than for the MBI component (IC50 = 0.0331 μM), establishing that CYP2C19 inhibition by BG is primarily attributable to MBI [1]. In contrast, DHB and resveratrol reduced CYP2C19 activity exclusively via MBI without a significant reversible component [1]. Based on estimated intestinal concentrations after normal grapefruit juice consumption, >90% of intestinal CYP2C19 was predicted to be inactivated by BG [1]. In an earlier study by Tassaneeyakul et al., bergamottin was reported to inhibit CYP2C19 with an IC50 of 300 nM (0.3 μM), whereas DHB inhibited CYP2C19 with an IC50 of 3,000 nM (3.0 μM), representing a 10-fold greater potency for BG [2].

CYP2C19 mechanism-based inhibition time-dependent inhibition drug-food interaction risk omeprazole metabolism

Procurement-Matched Application Scenarios for Bergamottin Based on Verified Differential Evidence


In Vivo Grapefruit Juice–Drug Interaction Modeling and Positive Control Development

Bergamottin is the only purified furanocoumarin that reproduces the whole grapefruit juice pharmacokinetic interaction in vivo, elevating nifedipine AUC by 1.5-fold in rats—a result identical to whole juice—while DHB and bergaptol produce no significant effect [1]. This makes bergamottin the essential positive control for any in vivo study investigating mechanism-based intestinal CYP3A4 inhibition, food-effect bioavailability studies, or PK interaction screening for new chemical entities. Attempting to use DHB for this purpose will yield a false-negative result, regardless of its superior in vitro CYP3A4 potency [1].

CYP1A1-Selective Chemical Probe Development and Procarcinogen Activation Studies

With a CYP1A1 IC50 of 0.192 μM and a 26-fold selectivity window over CYP1A2, bergamottin serves as a uniquely selective tool compound among naturally occurring furanocoumarins for dissecting CYP1A1-specific contributions to polycyclic aromatic hydrocarbon metabolism, benzo[a]pyrene activation, and AhR-mediated signaling . This selectivity profile is not replicated by DHB or any other major grapefruit furanocoumarin, positioning bergamottin as the preferred chemical probe for CYP1A1-focused chemoprevention research [2].

Photo-Safe Furanocoumarin Reference Standard for Dermatological, Cosmetic, and Photobiology Research

Bergamottin is the only major furanocoumarin from grapefruit and bergamot verified as non-phototoxic in the OECD TG 432 3T3 NRU PT assay, remaining negative at concentrations more than 36-fold above the phototoxic threshold of 5-MOP [3]. For applications where UVA exposure is integral to the experimental design—including photodynamic therapy research, sunscreen formulation testing, cosmetic ingredient safety assessment, and natural product library screening under UV detection—bergamottin eliminates the phototoxicity confound that would be introduced by 5-MOP, 8-MOP, or psoralen [3].

Multi-Isoform CYP Inhibition Panel Component with Favorable CYP2C19 Coverage

Bergamottin's unique CYP isoform inhibition selectivity pattern—stronger effects on CYP1A2, CYP2C9, CYP2C19, and CYP2D6 than on CYP3A4—combined with its potent CYP2C19 mechanism-based inactivation (MBI IC50 = 0.0331 μM) makes it a valuable panel component for in vitro drug-drug interaction screening [4]. Unlike DHB, which preferentially hits CYP3A4 and CYP1A2 at equivalent potencies, bergamottin provides broader coverage across CYP2C family isoforms relevant to warfarin (CYP2C9), clopidogrel (CYP2C19), and numerous NSAID metabolic pathways [4][5].

Quote Request

Request a Quote for Bergamottin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.